
Diosmetine Tri-O-benzoyl
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
1797983-90-4 |
---|---|
Molekularformel |
C37H24O9 |
Molekulargewicht |
612.59 |
IUPAC-Name |
[5-benzoyloxy-2-(3-benzoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] benzoate |
InChI |
InChI=1S/C37H24O9/c1-42-29-18-17-26(19-31(29)45-36(40)24-13-7-3-8-14-24)30-22-28(38)34-32(44-30)20-27(43-35(39)23-11-5-2-6-12-23)21-33(34)46-37(41)25-15-9-4-10-16-25/h2-22H,1H3 |
InChI-Schlüssel |
IKLYLDJLJFRBGJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Synonyme |
3’,5,7-Tri-O-benzoyl-4’-methoxy-flavone; 3’,5,7-Tri-O-benzoyl-4’-methoxyflavone; Diosmetin Tri-O-benzoyl |
Herkunft des Produkts |
United States |
Q & A
Q. Q1. What experimental methodologies are recommended for optimizing the synthesis of Diosmetine Tri-O-benzoyl, and how can researchers systematically evaluate reaction conditions?
Answer:
- Key Parameters to Vary:
- Analytical Validation:
- Use HPLC to monitor reaction progress and NMR (¹H/¹³C) for structural confirmation.
- Compare yields under different conditions to identify optimal parameters.
- Framework Application:
Q. Table 1: Example Synthesis Optimization Parameters
Variable | Tested Range | Analytical Method | Outcome Metric |
---|---|---|---|
Catalyst | Pd(PPh3)4, SnCl4 | HPLC | Yield (%) |
Temperature | 25°C–80°C | TLC | Purity |
Q. Q2. How should researchers design stability studies for this compound under varying physicochemical conditions?
Answer:
- Experimental Design:
- Expose the compound to stressors: pH (1–13), temperature (4°C–40°C), and light (UV/visible).
- Use LC-MS to track degradation products and quantify stability over time.
- Control Strategies:
Advanced Research Questions
Q. Q3. What strategies can resolve contradictions in reported pharmacological efficacy data (e.g., in vitro vs. in vivo models) for this compound?
Answer:
- Data Reconciliation Steps:
- Comparative Analysis: Use meta-analysis to identify confounding variables (e.g., bioavailability differences, metabolic pathways) .
- Mechanistic Studies: Employ knock-out models or enzyme inhibition assays to validate targets.
- Statistical Rigor: Apply multivariate regression to isolate compound-specific effects from systemic variables.
- Framework Integration:
Q. Table 2: Example In Vitro vs. In V Efficacy Discrepancies
Model | Efficacy (IC50) | Confounding Factor | Resolution Method |
---|---|---|---|
HepG2 cells | 10 µM | Cytochrome P450 activity | CYP3A4 inhibition assay |
Murine model | 50 µM | Plasma protein binding | Fraction unbound assay |
Q. Q4. How can structure-activity relationship (SAR) studies be systematically conducted for this compound derivatives?
Answer:
- Methodological Pipeline:
- Derivative Synthesis: Modify functional groups (e.g., benzoyl substitution patterns) while retaining the core scaffold.
- Activity Profiling: Test against target enzymes/receptors using SPR (surface plasmon resonance) or fluorescence polarization.
- Computational Modeling: Apply molecular docking (e.g., AutoDock Vina) to correlate structural changes with binding affinity.
- Data Integration:
Q. Q5. What advanced analytical techniques are critical for elucidating the metabolic fate of this compound in biological systems?
Answer:
- Technique Selection:
- High-Resolution Mass Spectrometry (HR-MS): Identify phase I/II metabolites.
- Radiolabeling (¹⁴C): Track distribution and excretion in preclinical models.
- Microsomal Assays: Use liver microsomes to simulate hepatic metabolism.
- Validation Protocol:
Q. Q6. How can researchers address discrepancies in reported cytotoxicity profiles of this compound across cell lines?
Answer:
- Root-Cause Analysis:
- Cell Line Variability: Profile genetic/phenotypic differences (e.g., ABC transporter expression).
- Assay Conditions: Standardize incubation time, serum concentration, and endpoint detection (e.g., MTT vs. ATP luminescence).
- Meta-Analysis Framework:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.